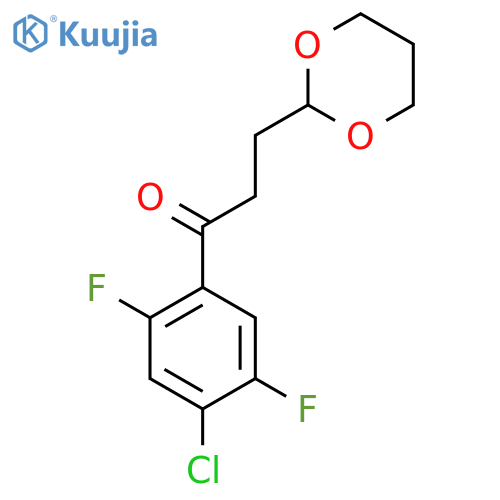Cas no 898757-38-5 (1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one)
1-(4-クロロ-2,5-ジフルオロフェニル)-3-(1,3-ジオキサン-2-イル)プロパン-1-オンは、有機合成中間体として重要な化合物です。4-クロロ-2,5-ジフルオロフェニル基と1,3-ジオキサン保護基を有するケトン構造を特徴とし、医薬品や農薬の合成において有用な前駆体となります。特に、フッ素原子の導入により生体活性化合物の開発に適した物性を示します。1,3-ジオキサン基は官能基保護剤として働き、選択的反応を可能にします。高い純度と安定性を備え、精密有機合成における多段階反応に適しています。

898757-38-5 structure
商品名:1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 4'-CHLORO-2',5'-DIFLUORO-3-(1,3-DIOXAN-2-YL)-PROPIOPHENONE
- 1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
- LogP
- 1-(4-chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
- AKOS016023592
- MFCD02261883
- 898757-38-5
- 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
- DTXSID30646076
-
- MDL: MFCD02261883
- インチ: InChI=1S/C13H13ClF2O3/c14-9-7-10(15)8(6-11(9)16)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2
- InChIKey: OVLOEWLUDFCVIH-UHFFFAOYSA-N
- ほほえんだ: C1COC(CCC(=O)C2=C(C=C(C(=C2)F)Cl)F)OC1
計算された属性
- せいみつぶんしりょう: 290.05200
- どういたいしつりょう: 290.0521283Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 35.53000
- LogP: 3.34410
1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one セキュリティ情報
1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208472-5g |
4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone |
898757-38-5 | 97% | 5g |
£1837.00 | 2022-03-01 | |
| Fluorochem | 208472-2g |
4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone |
898757-38-5 | 97% | 2g |
£842.00 | 2022-03-01 | |
| A2B Chem LLC | AH91282-2g |
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone |
898757-38-5 | 97% | 2g |
$979.00 | 2024-04-19 | |
| Fluorochem | 208472-1g |
4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone |
898757-38-5 | 97% | 1g |
£537.00 | 2022-03-01 | |
| A2B Chem LLC | AH91282-5g |
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone |
898757-38-5 | 97% | 5g |
$2081.00 | 2024-04-19 | |
| A2B Chem LLC | AH91282-1g |
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone |
898757-38-5 | 97% | 1g |
$640.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620248-2g |
1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
898757-38-5 | 98% | 2g |
¥11230.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620248-1g |
1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
898757-38-5 | 98% | 1g |
¥6140.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620248-5g |
1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
898757-38-5 | 98% | 5g |
¥22740.00 | 2024-04-26 |
1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
898757-38-5 (1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one) 関連製品
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量